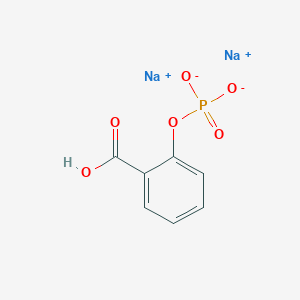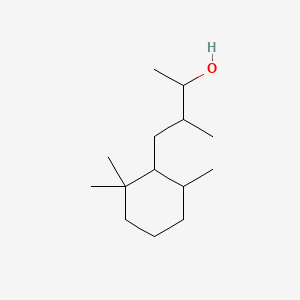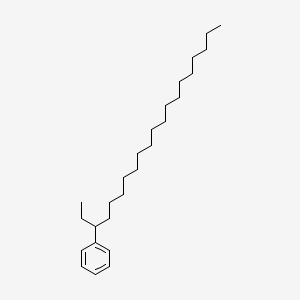
3-Phenyleicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyleicosane is a hydrocarbon compound with the molecular formula C26H46. It consists of a phenyl group attached to an eicosane chain. This compound is part of the alkylbenzene family, which is characterized by the presence of an alkyl chain bonded to a benzene ring. The structure of this compound can be represented as C6H5-(CH2)19-CH3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with an eicosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6 + C20H41Cl → C6H5-(CH2)19-CH3 + HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be hydrogenated to saturate any unsaturated bonds.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
3-Phenyleicosane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Phenyleicosane involves its interaction with various molecular targets and pathways The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the long alkyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability
Comparison with Similar Compounds
- 1-Phenyleicosane
- 9-Phenyleicosane
- 11-Phenyleicosane
Comparison: 3-Phenyleicosane is unique due to the position of the phenyl group on the third carbon of the eicosane chain. This positioning can influence its chemical reactivity and physical properties compared to other phenyleicosane isomers. For example, 1-Phenyleicosane has the phenyl group attached to the first carbon, which can lead to different steric and electronic effects in chemical reactions.
Properties
CAS No. |
72557-70-1 |
|---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
icosan-3-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
InChI Key |
KPJGRQMPFRXLSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


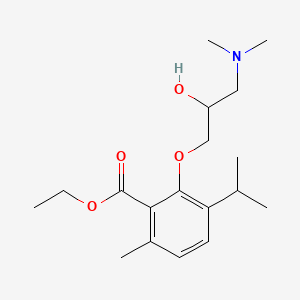
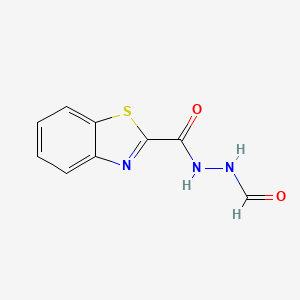

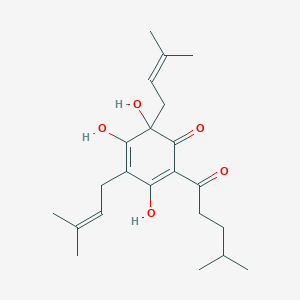

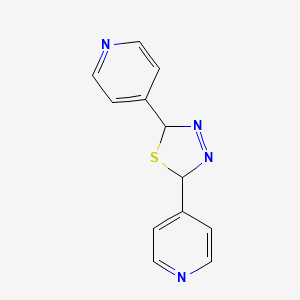

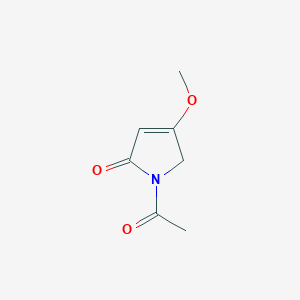
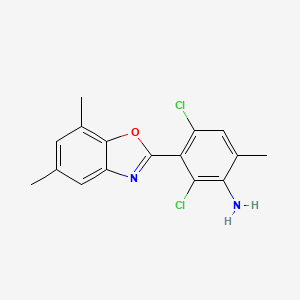
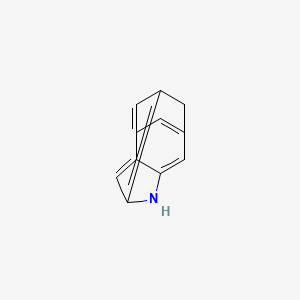
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

